molecular formula C29H28N2O5S B11606375 4-[1-hydroxy-3-(4-methoxyphenyl)-8-methyl-11-(thiophen-2-yl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-4-oxobutanoic acid

4-[1-hydroxy-3-(4-methoxyphenyl)-8-methyl-11-(thiophen-2-yl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-4-oxobutanoic acid

Cat. No.: B11606375
M. Wt: 516.6 g/mol
InChI Key: MLQHAYFWNWAGKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a dibenzo[b,e][1,4]diazepine derivative featuring a 4-methoxyphenyl group at position 3, a thiophen-2-yl substituent at position 11, and an 8-methyl group.

Properties

Molecular Formula

C29H28N2O5S

Molecular Weight

516.6 g/mol

IUPAC Name

4-[9-(4-methoxyphenyl)-3-methyl-7-oxo-6-thiophen-2-yl-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-5-yl]-4-oxobutanoic acid

InChI

InChI=1S/C29H28N2O5S/c1-17-5-10-21-23(14-17)31(26(33)11-12-27(34)35)29(25-4-3-13-37-25)28-22(30-21)15-19(16-24(28)32)18-6-8-20(36-2)9-7-18/h3-10,13-14,19,29-30H,11-12,15-16H2,1-2H3,(H,34,35)

InChI Key

MLQHAYFWNWAGKS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)NC3=C(C(N2C(=O)CCC(=O)O)C4=CC=CS4)C(=O)CC(C3)C5=CC=C(C=C5)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[1-hydroxy-3-(4-methoxyphenyl)-8-methyl-11-(thiophen-2-yl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-4-oxobutanoic acid typically involves multiple steps, starting from commercially available precursors. The key steps include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and continuous flow reactors to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

4-[1-hydroxy-3-(4-methoxyphenyl)-8-methyl-11-(thiophen-2-yl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-4-oxobutanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) can be used.

Major Products

The major products formed from these reactions depend on the specific conditions used. For example, oxidation of the hydroxyl group can yield a ketone or carboxylic acid, while reduction of the carbonyl groups can yield alcohols.

Scientific Research Applications

Medicinal Chemistry

The compound is being investigated for its potential therapeutic applications due to its unique molecular structure that may interact with specific biological targets:

  • Antimicrobial Activity : Research indicates that derivatives of dibenzo[b,e][1,4]diazepines exhibit antimicrobial properties. The presence of the thiophene ring may enhance this activity by facilitating interactions with microbial cell membranes.
  • Anticancer Properties : Preliminary studies suggest that this compound could inhibit cancer cell proliferation. The mechanism may involve modulation of cellular signaling pathways or direct interaction with DNA .

Enzyme Inhibition Studies

The compound has been evaluated for its ability to inhibit specific enzymes:

  • Tyrosinase Inhibition : Similar compounds have demonstrated tyrosinase inhibitory activity, which is crucial in the treatment of hyperpigmentation disorders. The structure of the compound allows it to potentially bind effectively within the active site of the enzyme .

Synthetic Applications

In synthetic chemistry, this compound serves as a versatile building block:

  • Synthesis of Complex Molecules : Its unique structure allows for various chemical transformations, making it useful in the synthesis of more complex organic molecules. For instance, it can be utilized in the development of novel polymers or coatings with specific properties.

Case Studies and Research Findings

Several studies have explored the applications and biological activities of related compounds:

StudyFindings
Beccalli et al. (2005)Dibenzo[b,e][1,4]diazepines show antidepressant activity and potential for drug development .
McAlpine et al. (2008)Antitumor activities were observed in similar dibenzo compounds, suggesting that structural modifications could enhance efficacy .
Joergensen et al. (1996)Analgesic and anti-inflammatory properties were reported for certain derivatives, indicating a broad therapeutic potential .

Mechanism of Action

The mechanism of action of 4-[1-hydroxy-3-(4-methoxyphenyl)-8-methyl-11-(thiophen-2-yl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-4-oxobutanoic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels, depending on the specific application. The compound’s effects are mediated through binding to these targets and modulating their activity, which can lead to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Variations

The target compound’s dibenzo[b,e][1,4]diazepine core distinguishes it from dibenzo[b,f][1,4]thiazepines (e.g., compounds in –3, 5), which replace one nitrogen atom with sulfur. This substitution alters electronic properties and binding affinities. For example:

  • 3-(4-Methoxyphenyl)-11-[4-(trifluoromethyl)phenyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one () shares the diazepine core and a 4-methoxyphenyl group but substitutes the thiophen-2-yl group with a lipophilic trifluoromethylphenyl group, likely enhancing blood-brain barrier penetration .

Substituent Effects on Bioactivity

  • Thiophen-2-yl vs.
  • 4-Oxobutanoic Acid vs. Carboxamide: The 4-oxobutanoic acid moiety in the target compound offers ionizable carboxylate functionality, contrasting with carboxamide derivatives (e.g., N-(4-Methoxyphenyl)-10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxamide 5-oxide, ), which prioritize hydrogen bonding via amide groups .

Data Tables

Table 2: Hypothetical Pharmacokinetic Properties*

Compound LogP (Predicted) Hydrogen Bond Donors Hydrogen Bond Acceptors Metabolic Stability
Target Compound 3.2 2 (OH, COOH) 6 Moderate
Compound 4.8 1 (NH) 5 High
Compound 2.5 1 (NH) 5 Low

*Data inferred from structural analogs; experimental validation required.

Key Research Findings

  • Electronic Effects : The 4-methoxyphenyl group in the target compound may enhance binding to serotonin receptors via resonance donation, as seen in related dibenzodiazepines .

Biological Activity

The compound 4-[1-hydroxy-3-(4-methoxyphenyl)-8-methyl-11-(thiophen-2-yl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-4-oxobutanoic acid is a complex organic molecule with potential pharmacological applications. This article reviews its biological activities based on existing literature, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The structure of the compound features a dibenzo[b,e][1,4]diazepine core, which is known for its diverse biological activities. The presence of various substituents such as the methoxyphenyl and thiophenyl groups may contribute to its pharmacological properties.

1. Antimicrobial Activity

Research indicates that derivatives of 4-oxobutanoic acid exhibit significant antimicrobial properties. For instance, compounds synthesized from chiral 4-oxobutanoic acid demonstrated potent antifungal and antibacterial activities. In particular:

  • Compound 2 showed 96.5% inhibition against Aspergillus fumigatus.
  • Compound 6 achieved 93.7% inhibition against Helminthosporium sativum.
    Other derivatives indicated varying degrees of effectiveness against bacterial strains such as Bacillus subtilis and Pseudomonas aeruginosa .

2. Kynurenine Pathway Inhibition

The compound's structural analogs have been studied for their ability to inhibit kynurenine 3-hydroxylase (KYN 3-OHase), an enzyme involved in the kynurenine pathway linked to neurodegenerative diseases. Variations in the 4-oxo-butanoic backbone were shown to affect inhibitory potency significantly (IC50 values ranging from 1.4 µM to over 36 µM ) depending on the substituents present .

CompoundR GroupIC50 (Rat Liver KYN 3-OHase)IC50 (Rat Brain KYN 3-OHase)
1H3.95 ± 0.20.95 ± 0.1
2CH₃6.95 ± 1.23.5 ± 0.2
3OCH₃6.95 ± 3.71.2 ± 0.1
............

3. Anti-inflammatory Properties

Compounds related to this structure have shown anti-inflammatory effects by modulating pro-inflammatory cytokines and transcription factors like NF-kB and AP-1 . The presence of specific functional groups enhances these effects, making them potential candidates for treating inflammatory conditions.

4. Tyrosinase Inhibition

The compound's derivatives have been evaluated for tyrosinase inhibitory activity, which is crucial in regulating melanin production and has implications in skin disorders and pigmentation . The most effective derivatives exhibited IC50 values lower than 102 µM , indicating their potential as skin-whitening agents.

Case Study: Anticancer Activity

A study explored the anticancer properties of similar compounds against various human cancer cell lines (e.g., H460, A549). The results indicated that certain derivatives exhibited significant cytotoxicity, suggesting that modifications in the molecular structure can enhance anticancer activity .

Case Study: Structure-Activity Relationship Analysis

A comprehensive SAR analysis highlighted that modifications at specific positions on the benzene rings significantly impacted biological activity. For instance, compounds with para-hydroxyl groups showed enhanced anti-inflammatory activity compared to their non-substituted counterparts .

Q & A

Q. What are the optimal synthetic routes for preparing this compound, and what analytical methods validate its purity?

The synthesis of this polycyclic compound involves multi-step reactions, including cyclocondensation of substituted benzodiazepine precursors with thiophene and methoxyphenyl derivatives. Key steps:

  • Suzuki-Miyaura coupling to integrate the thiophene moiety (critical for π-π interactions in receptor binding) .
  • Acid-catalyzed cyclization to form the dibenzo[b,e][1,4]diazepine core.
  • Oxidation of the ketone group using controlled Jones oxidation to avoid over-oxidation of sensitive functional groups .
    Validation :
  • HPLC-MS (using Chromolith or Purospher® columns) for purity assessment (>98%) and identification of byproducts .
  • NMR (¹H/¹³C) to confirm stereochemistry at the 1-hydroxy and 4-oxobutanoic acid positions .

Q. How does the compound’s stability vary under different storage conditions, and what degradation products form?

Stability studies should be conducted under ICH guidelines (Q1A):

  • Photostability : Exposure to UV light (ICH Q1B) may cleave the thiophene ring, generating sulfonic acid derivatives .
  • Hydrolytic stability : The 4-oxobutanoic acid group is prone to hydrolysis at pH < 3 or > 8, forming succinic acid analogs .
  • Thermal degradation : Above 40°C, the methoxyphenyl group demethylates, yielding phenolic byproducts detectable via LC-MS .

Q. What spectroscopic and chromatographic techniques are most effective for characterizing this compound’s structure?

  • FT-IR : Identify key functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the ketone, O-H stretch at ~3400 cm⁻¹ for the hydroxyl group) .
  • X-ray crystallography : Resolve stereochemical ambiguities in the dibenzo[b,e][1,4]diazepine ring system .
  • High-resolution LC-MS/MS : Differentiate isobaric impurities (e.g., regioisomers of the thiophene substituent) .

Advanced Research Questions

Q. How can molecular docking studies predict the compound’s interaction with biological targets (e.g., GABA receptors)?

  • Target selection : Prioritize receptors with structural homology to benzodiazepine-binding domains (e.g., GABAₐ α-subunits) .
  • Docking software : Use AutoDock Vina or Schrödinger Maestro with force fields optimized for flexible ligands.
  • Validation : Compare docking scores (ΔG) with experimental binding affinities (e.g., radioligand displacement assays) .
  • Critical parameters : Adjust protonation states of the 4-oxobutanoic acid group at physiological pH (pKa ~4.5) .

Q. What strategies resolve contradictions in bioactivity data across in vitro vs. in vivo models?

  • Metabolic profiling : Identify phase I/II metabolites (e.g., glucuronidation of the hydroxyl group) that reduce in vivo efficacy .
  • Plasma protein binding assays : Use equilibrium dialysis to assess unbound fraction (fu) discrepancies .
  • Tissue distribution studies : Employ MALDI imaging to localize the compound in brain vs. peripheral tissues .

Q. How can AI-driven process simulation (e.g., COMSOL Multiphysics) optimize reaction conditions for scale-up?

  • Parameter optimization : Train neural networks on reaction variables (temperature, solvent polarity, catalyst loading) to predict yield and impurity profiles .
  • Real-time adjustment : Integrate PAT (Process Analytical Technology) tools for feedback control during continuous flow synthesis .
  • Risk assessment : Use Monte Carlo simulations to evaluate robustness against parameter fluctuations (e.g., pH drift) .

Q. What mechanistic insights explain the compound’s selectivity for specific isoforms of cytochrome P450 enzymes?

  • CYP inhibition assays : Screen against CYP3A4, CYP2D6, and CYP2C9 using fluorescent substrates .
  • Structural dynamics : Perform MD simulations to analyze hydrogen bonding between the methoxyphenyl group and heme-binding pockets .
  • Mutagenesis studies : Identify key residues (e.g., Phe304 in CYP3A4) that influence binding kinetics .

Q. How do crystallographic data inform polymorph screening and salt/cocrystal formulation strategies?

  • Polymorph prediction : Use Mercury CSD software to analyze packing motifs and thermodynamic stability .
  • Salt formation : Screen with counterions (e.g., sodium, meglumine) to enhance solubility; monitor via PXRD .
  • Cocrystals : Partner with coformers (e.g., nicotinamide) to stabilize the 1-hydroxy group against oxidation .

Methodological Considerations

  • Theoretical frameworks : Link studies to receptor theory (e.g., two-state model for benzodiazepine action) or QSPR models for pharmacokinetic prediction .
  • Contradiction resolution : Apply Hill criteria to distinguish causal relationships from correlative data in toxicity studies .
  • Ethical handling : Adhere to ISO 9001 and OSHA standards for handling reactive intermediates (e.g., thiophene derivatives) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.